molecular formula C18H25FN2OS B2867696 3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034530-92-0

3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2867696
CAS No.: 2034530-92-0
M. Wt: 336.47
InChI Key: RRDWEXJCQJQLTN-UHFFFAOYSA-N
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Description

3-Fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a piperidine ring substituted with a tetrahydro-2H-thiopyran-4-yl group at the 1-position and a 3-fluorobenzamide moiety at the 4-methyl position. The inclusion of the thiopyran ring introduces sulfur into the structure, which may enhance lipophilicity and influence metabolic stability compared to oxygen-containing analogs. This compound is hypothesized to target central nervous system (CNS) receptors or enzymes, given the structural similarity to piperidine-based bioactive molecules .

Properties

IUPAC Name

3-fluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2OS/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-8-21(9-5-14)17-6-10-23-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDWEXJCQJQLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include fluorinating agents such as Selectfluor® and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the piperidine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, synthetic yields, and physicochemical implications.

Key Observations

Substituent Effects on Synthesis :

  • The target compound’s thiopyran substituent is distinct from the benzyl, pyrazole, or thiazole groups in analogs. Yields for similar compounds vary widely (35.2–66.4%), suggesting that steric bulk (e.g., thiopyran) or polar groups (e.g., guanidine in 17b) may complicate synthesis .

Solubility: Electron-withdrawing groups (e.g., CF3 in 7k) reduce solubility, while methoxy (sc-491773) or guanidine (17b) substituents improve it .

Biological Implications :

  • The sulfur atom in thiopyran could engage in unique hydrophobic or van der Waals interactions, distinguishing the target from oxygen-containing analogs (e.g., oxadiazole in ).
  • Fluorine atoms, common across all compounds, may enhance target binding via electronegative effects or metabolic stability .

Research Findings and Trends

  • Structural Diversity : Piperidine-based benzamides are a versatile scaffold, with modifications at the 1- and 4-positions tailoring bioactivity. The thiopyran variant represents an understudied structural niche .
  • Synthetic Challenges : Lower yields in compounds like 17b (45.2%) highlight the difficulty of introducing polar groups (e.g., guanidine), whereas the target’s thiopyran group may offer a balance between synthetic feasibility and desired properties .

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